molecular formula C8H5BrO4 B14112529 7-bromo-3H-1,2-benzodioxole-5-carboxylic acid

7-bromo-3H-1,2-benzodioxole-5-carboxylic acid

Cat. No.: B14112529
M. Wt: 245.03 g/mol
InChI Key: ZHEUOMFKFLFZCX-UHFFFAOYSA-N
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Description

7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid is an organic compound that belongs to the benzodioxole family This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylic acid group at the 5th position of the benzodioxole ring The benzodioxole ring itself is a fused ring system consisting of a benzene ring and a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3H-1,2-benzodioxole-5-carboxylic acid typically involves the bromination of 1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation products.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzodioxole derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylates or quinones.

    Reduction Products: Reduced derivatives such as alcohols or aldehydes.

Scientific Research Applications

7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-bromo-3H-1,2-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic or toxic effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-carboxylic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group, leading to different reactivity and applications.

    5-Bromobenzo[1,3]dioxole-4-carboxylic acid: Similar structure but with the bromine atom at a different position, affecting its chemical properties and reactivity.

Uniqueness

7-Bromo-3H-1,2-benzodioxole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

IUPAC Name

7-bromo-3H-1,2-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C8H5BrO4/c9-6-2-4(8(10)11)1-5-3-12-13-7(5)6/h1-2H,3H2,(H,10,11)

InChI Key

ZHEUOMFKFLFZCX-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)Br)OO1

Origin of Product

United States

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